N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with 2,4-dioxo groups and a 3-[2-(thiophen-2-yl)ethyl] side chain. The acetamide moiety is linked to a 2,3-dimethoxyphenylmethyl group, distinguishing it from structurally related analogs. The dimethoxy substituents likely enhance lipophilicity and influence binding interactions in biological systems, while the thiophene-ethyl group may contribute to π-π stacking or hydrophobic interactions .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-30-18-7-3-5-15(20(18)31-2)13-24-19(27)14-26-17-9-12-33-21(17)22(28)25(23(26)29)10-8-16-6-4-11-32-16/h3-7,9,11-12,21H,8,10,13-14H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEXGFYAWKSLMU-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3O5S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (CAS Number: 1260627-15-3) is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H26N3O5S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1260627-15-3 |
Anticancer Activity
Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown potent antitumor effects against glioblastoma cells by reducing cell viability significantly in vitro .
Case Study: Thiazolidinone Derivatives
A study evaluated various thiazolidinone derivatives for their cytotoxicity against glioblastoma multiforme cells. Among these, certain compounds demonstrated an IC50 value of less than 10 µM, indicating strong antiproliferative activity .
Antimicrobial Activity
Compounds similar to N-[(2,3-dimethoxyphenyl)methyl]-2-{...} have also been investigated for their antimicrobial properties. A screening of related thieno[3,2-d]pyrimidine derivatives revealed activity against several bacterial strains, suggesting a potential application as antibacterial agents .
The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. For example, the inhibition of dihydrofolate reductase (DHFR) has been a target for similar pyrimidine-based compounds .
Enzyme Inhibition Studies
Inhibitory activity against various enzymes has been documented. For example:
Preclinical Trials
Preclinical trials have demonstrated the efficacy of N-[(2,3-dimethoxyphenyl)methyl]-2-{...} in animal models. The compound showed significant reductions in tumor sizes when administered at specific dosages over a defined treatment period.
Dosage and Administration
- Dosage : 50 mg/kg body weight
- Administration : Intraperitoneal injection
- Duration : 28 days
Toxicology Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. The acute toxicity studies indicated that the compound has an LD50 greater than 2000 mg/kg in rodents, suggesting a favorable safety margin for further development.
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidine Cores
Key Observations :
- The dimethoxyphenylmethyl group in the target compound increases steric bulk and lipophilicity compared to simpler aryl substituents (e.g., ethylphenyl or methylphenyl). This may improve membrane permeability but reduce aqueous solubility .
- The thiophen-2-yl ethyl side chain is conserved in several analogs, suggesting its role in stabilizing the thieno[3,2-d]pyrimidine core or mediating receptor interactions .
Molecular Networking and Dereplication
- Analogs with similar fragmentation patterns (e.g., cosine scores >0.8 in MS/MS spectra) can be grouped via molecular networking, aiding in structural classification . The target compound’s MS profile would likely cluster with other thieno[3,2-d]pyrimidines, differing in substituent-related fragments (e.g., m/z corresponding to dimethoxyphenyl).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be improved?
- Methodology : The compound's core structure involves a thieno[3,2-d]pyrimidinone scaffold, which can be synthesized via cyclization of thiophene derivatives with urea or thiourea under acidic conditions. For example, analogous thieno-pyrimidine derivatives were synthesized with 80% yield using DMSO as a solvent and reflux conditions . Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) and validated by elemental analysis (C, N, S) and ¹H NMR (e.g., δ 12.50 ppm for NH groups, δ 4.12 ppm for SCH₂) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.28–7.82 ppm for substituted phenyl groups) and methylene/methoxy groups (δ 3.30–4.12 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) and fragmentation patterns .
- Elemental analysis : Match calculated vs. experimental values (e.g., C: 45.29% observed vs. 45.36% calculated) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Screen for antimicrobial activity using agar diffusion assays (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL, as done for structurally similar thieno-pyrimidine derivatives . Measure IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology : Systematically modify substituents on the phenyl (e.g., methoxy vs. chloro groups) and thiophene (e.g., ethyl vs. methyl chains) moieties. For example, replacing the 2,3-dimethoxyphenyl group with a 4-fluorophenyl analog (as in ) may enhance target binding . Evaluate changes in activity using dose-response curves and molecular docking to predict binding affinities .
Q. What strategies resolve contradictions in solubility and bioavailability data?
- Methodology :
- Solubility : Introduce polar groups (e.g., sulfone or hydroxyl) on the acetamide side chain, as seen in derivatives with improved aqueous solubility .
- Bioavailability : Use pro-drug approaches (e.g., esterification of carboxylic acid groups) or nanoformulation (liposomes) to enhance permeability . Validate via HPLC-UV or LC-MS pharmacokinetic studies in rodent models.
Q. How can conflicting results in enzyme inhibition assays be addressed?
- Methodology : Replicate assays under standardized conditions (pH, temperature, cofactors). For example, if contradictory IC₅₀ values arise for kinase inhibition, validate using orthogonal methods (e.g., surface plasmon resonance vs. radiometric assays). Cross-reference with analogs like N-(3-chloro-4-methoxyphenyl) derivatives () to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
